4-(Trimethylammonium)methyl]benzyl Alcohol Chloride
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Overview
Description
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.70 g/mol . It is a quaternary ammonium compound that is soluble in ethanol, methanol, and water . This compound is primarily used in proteomics research and other scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylammonium)methyl]benzyl Alcohol Chloride typically involves the quaternization of benzyl alcohol derivatives with trimethylamine in the presence of a suitable chlorinating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol or benzylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Trimethylammonium)methyl]benzyl Alcohol Chloride involves its interaction with molecular targets through ionic and hydrogen bonding . The quaternary ammonium group facilitates the formation of stable complexes with negatively charged molecules, enhancing the compound’s efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
Benzyltrimethylammonium Chloride: Similar in structure but lacks the hydroxyl group.
Trimethylbenzylammonium Chloride: Another quaternary ammonium compound with similar properties.
Uniqueness
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride is unique due to the presence of both the quaternary ammonium group and the hydroxyl group, which enhances its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H18ClNO |
---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
[4-(hydroxymethyl)phenyl]methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C11H18NO.ClH/c1-12(2,3)8-10-4-6-11(9-13)7-5-10;/h4-7,13H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MKGCCMRZARVFFG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)CO.[Cl-] |
Origin of Product |
United States |
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